molecular formula C14H13N3OS B1416656 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-26-1

4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1416656
CAS RN: 941867-26-1
M. Wt: 271.34 g/mol
InChI Key: BJZMTFRANAKNTR-UHFFFAOYSA-N
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Description

4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (MPBA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has been studied extensively for its biological properties.

Scientific Research Applications

Antifungal Effects

Research has indicated that derivatives similar to 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, specifically dimethylpyrimidin-derivatives containing heterocyclic compounds, show significant antifungal activity. These compounds were synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger, demonstrating a stronger effect on Aspergillus terreus. This suggests potential antifungal applications for compounds structurally related to 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (Jafar et al., 2017).

Antibacterial Activity

Another study explored the antibacterial properties of 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones, which share a structural similarity with 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. The parent compound and its derivatives were synthesized and showed promising antibacterial activity, highlighting the potential of such compounds in antibacterial applications (Vartale et al., 2008).

Potential Anticancer Properties

A study on Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, including derivatives similar to 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, revealed potential anticancer properties. The synthesized compounds were investigated for their structures and antibacterial activity, alongside their effects on various cancer cell lines, showing promising results comparable to cisplatin (Ghani & Mansour, 2011).

Synthesis and Antimicrobial Activity

New pyridine derivatives, including compounds structurally related to 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, were synthesized and evaluated for their antimicrobial activity. The study showed variable and modest activity against investigated bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-5-2-6-12-13(11)17-14(19-12)16-9-10-4-3-7-15-8-10/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZMTFRANAKNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223331
Record name 4-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

CAS RN

941867-26-1
Record name 4-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941867-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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